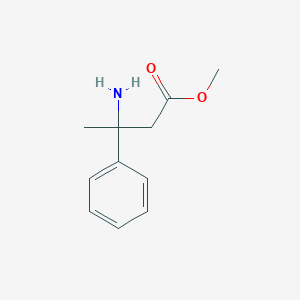
1-Cyclopropyl-4-nitro-1H-imidazole
説明
“1-Cyclopropyl-4-nitro-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclopropyl group and a nitro group. Imidazole compounds are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole compounds are generally non-planar. The dihedral angles between the heteroaryl rings can vary . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .科学的研究の応用
Subheading Crystal Structure Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives
The crystal structures of derivatives of this compound have been reported, focusing on their non-planar nature and the interaction between nitro groups and imidazole rings. The molecules, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, demonstrate delocalization and localization of π-electron density within the triazole ring, as indicated by the pattern of bond distances. These structural characteristics are essential for understanding the reactivity and interaction of these compounds in various applications (Boechat et al., 2016).
Medicinal Chemistry and Therapeutic Applications
Subheading Therapeutic Potential of this compound Derivatives
1-Aryl-4-nitro-1H-imidazoles, a class that includes compounds structurally related to this compound, have shown promise in the treatment of human African trypanosomiasis (HAT or sleeping sickness). Selected molecules within this class are curative in mouse models of both acute and chronic African trypanosomiasis. The study highlights the potential of these compounds in addressing the need for new treatments for the fatal stage 2 of the disease (Trunz et al., 2011).
Synthetic Chemistry and Chemical Reactivity
Subheading Synthetic Utility of this compound Derivatives
The synthesis and structural analysis of 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole) have been discussed, a compound that shares structural similarities with this compound. Nitrefazole exhibits a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The study provides insights into the structural aspects of nitroimidazoles and their pharmacological significance (Klink et al., 1985).
In the realm of synthetic chemistry, doubly activated cyclopropanes have been utilized as precursors for the preparation of nitroimidazole derivatives. These precursors allow for the regiospecific synthesis of densely functionalized pyrroles, showcasing the synthetic versatility and potential applications of cyclopropyl-nitroimidazole compounds in complex organic syntheses (Wurz & Charette, 2005).
作用機序
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring . The nitro group in 1-Cyclopropyl-4-nitro-1H-imidazole could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various cellular responses .
生化学分析
Biochemical Properties
1-Cyclopropyl-4-nitro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the nitro group undergoing reduction, which can lead to the formation of reactive intermediates that further interact with cellular components .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression, leading to the upregulation of antioxidant enzymes. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Furthermore, the nitro group can undergo reduction, forming reactive intermediates that can modify proteins and DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under oxidative conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its reduction and subsequent reactions. These metabolic processes can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be preferentially taken up by cells expressing certain transporters, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative stress responses .
特性
IUPAC Name |
1-cyclopropyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


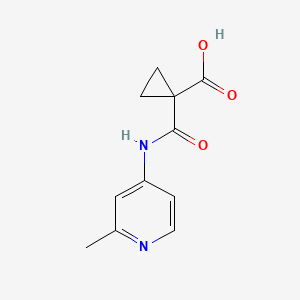
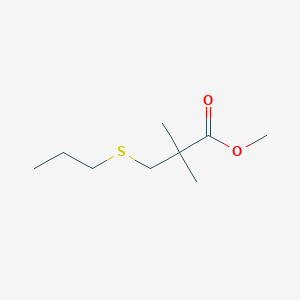
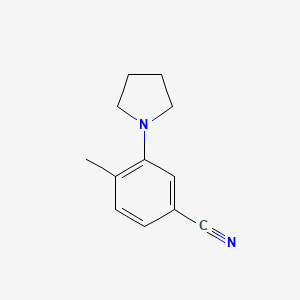
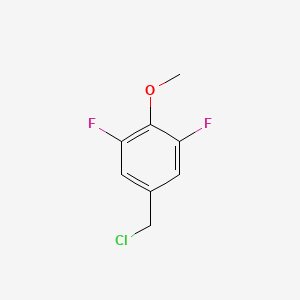

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)
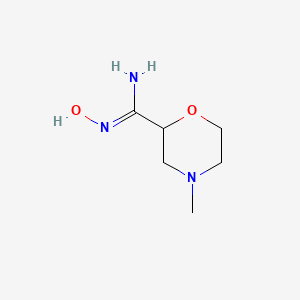
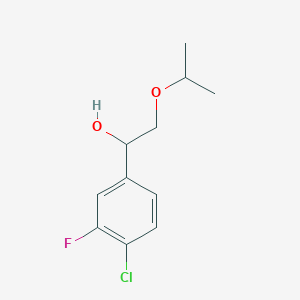
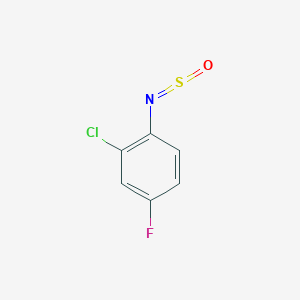
![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)
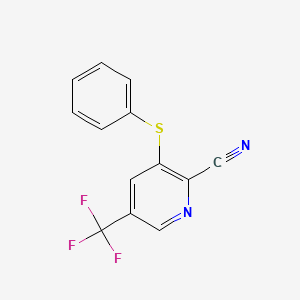
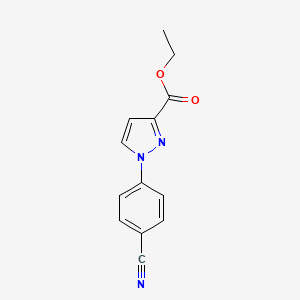
![7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1430361.png)
